molecular formula C33H62N2O12 B028080 (3R,4S,5S,6R,7R,9R,10E,11S,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-4,7,12,13-tetrahydroxy-10-(2-methoxyethoxymethoxyimino)-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one CAS No. 214902-82-6

(3R,4S,5S,6R,7R,9R,10E,11S,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-4,7,12,13-tetrahydroxy-10-(2-methoxyethoxymethoxyimino)-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one

Cat. No.: B028080
CAS No.: 214902-82-6
M. Wt: 678.9 g/mol
InChI Key: BNZRPTCUAOMSSH-MMXXICNNSA-N
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Description

(3R,4S,5S,6R,7R,9R,10E,11S,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-4,7,12,13-tetrahydroxy-10-(2-methoxyethoxymethoxyimino)-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one, also known as this compound, is a useful research compound. Its molecular formula is C33H62N2O12 and its molecular weight is 678.9 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

Decladinose Roxithromycin, a semi-synthetic macrolide antibiotic, primarily targets bacterial ribosomes . Specifically, it binds to the 50S subunit of bacterial ribosomes . This subunit plays a crucial role in the protein synthesis of bacteria, making it an effective target for antibiotics like Decladinose Roxithromycin .

Mode of Action

The interaction of Decladinose Roxithromycin with its target leads to the inhibition of protein synthesis in bacteria . By binding to the 50S subunit of bacterial ribosomes, it interferes with the translocation of peptides . This disruption in protein synthesis prevents bacterial growth, thereby exerting its antibacterial action .

Biochemical Pathways

By inhibiting this pathway, they prevent the production of essential proteins required for various cellular functions, leading to the inhibition of bacterial growth .

Pharmacokinetics

It is known that the pharmacokinetics of roxithromycin can be influenced by the type of oral dosage forms . For instance, enteric-coated pellets of roxithromycin have been shown to exhibit higher bioavailability than dispersible tablets .

Result of Action

The primary result of Decladinose Roxithromycin’s action is the inhibition of bacterial growth . By interfering with protein synthesis, it prevents bacteria from producing essential proteins, thereby inhibiting their growth and proliferation . This results in the effective treatment of infections caused by susceptible bacteria .

Action Environment

The action of Decladinose Roxithromycin can be influenced by environmental factors such as pH. For instance, roxithromycin has been found to be unstable in an acidic environment, leading to the formation of the essentially non-active decladinose roxithromycin . This suggests that the efficacy and stability of Decladinose Roxithromycin can be affected by the pH of its environment .

Properties

CAS No.

214902-82-6

Molecular Formula

C33H62N2O12

Molecular Weight

678.9 g/mol

IUPAC Name

(3R,4S,5S,6R,7R,9R,10Z,11S,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-4,7,12,13-tetrahydroxy-10-(2-methoxyethoxymethoxyimino)-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one

InChI

InChI=1S/C33H62N2O12/c1-12-24-33(8,41)28(38)20(4)25(34-44-17-43-14-13-42-11)18(2)16-32(7,40)29(21(5)26(36)22(6)30(39)46-24)47-31-27(37)23(35(9)10)15-19(3)45-31/h18-24,26-29,31,36-38,40-41H,12-17H2,1-11H3/b34-25-/t18-,19-,20+,21+,22-,23+,24-,26+,27-,28-,29-,31+,32-,33-/m1/s1

InChI Key

BNZRPTCUAOMSSH-MMXXICNNSA-N

SMILES

CCC1C(C(C(C(=NOCOCCOC)C(CC(C(C(C(C(C(=O)O1)C)O)C)OC2C(C(CC(O2)C)N(C)C)O)(C)O)C)C)O)(C)O

Isomeric SMILES

CC[C@@H]1[C@@]([C@@H]([C@H](/C(=N\OCOCCOC)/[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O)C)O[C@H]2[C@@H]([C@H](C[C@H](O2)C)N(C)C)O)(C)O)C)C)O)(C)O

Canonical SMILES

CCC1C(C(C(C(=NOCOCCOC)C(CC(C(C(C(C(C(=O)O1)C)O)C)OC2C(C(CC(O2)C)N(C)C)O)(C)O)C)C)O)(C)O

Synonyms

(9E)-3-O-de(2,6-dideoxy-3-C-methyl-3-O-methyl-α-L-ribo-hexopyranosyl)erythromycin9-[O-[(2-Methoxyethoxy)methyl]oxime];  Decladinoseroxithromycin;  (9E)-3-O-De(2,6-dideoxy-3-C-methyl-3-O-methyl-α-L-ribo-hexopyranosyl)erythromycin 9-[O-[(2-Methoxyethoxy)

Origin of Product

United States

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